![molecular formula C10H14BrNO B1383909 [2-Bromo-3-(propan-2-yloxy)phenyl]methanamine CAS No. 1936662-46-2](/img/structure/B1383909.png)
[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine
Übersicht
Beschreibung
2-Bromo-3-(propan-2-yloxy)phenyl]methanamine, more commonly known as Bromopropamine, is a synthetic compound of the phenethylamine class that has been used in scientific research since the 1950s. It is a versatile compound that has been used in various laboratory experiments, including those related to the study of the biochemical and physiological effects of certain drugs and substances. Bromopropamine has also been used to study the effects of certain drugs on the nervous system, as well as to investigate the mechanism of action of certain drugs.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Studies
- A study by Preethi et al. (2021) involved the synthesis and characterization of Schiff base rare earth metal complexes, which showed promising results in antimicrobial and anticancer assays, indicating the potential of similar structures for biological applications Preethi et al., 2021.
Molecular Docking
- A molecular docking study conducted by Whitlock et al. (2008) explored 1-(2-phenoxyphenyl)methanamines, exhibiting selective dual 5-HT and NA reuptake pharmacology, indicating the compound's relevance in neuroscience research Whitlock et al., 2008.
Mechanism-based Inhibition Study
- A 1984 study by Colombo et al. investigated the mechanism-based inhibition of dopamine beta-hydroxylase by a compound similar in structure, demonstrating its biochemical activity and potential as a research tool in enzymology Colombo et al., 1984.
Synthesis Applications
- Kobayashi et al. (2013) researched the synthesis of 2,3-dihydro-1H-isoindole-1-thiones via bromine-lithium exchange, demonstrating the compound's utility in synthetic organic chemistry Kobayashi et al., 2013.
Protective Group Strategy in Synthesis
- A study by Doraswamy et al. (2013) on substituted phenyl azetidines as potential antimicrobial agents showcases the application of similar structures in synthesizing biologically active molecules Doraswamy et al., 2013.
Chemoenzymatic Strategies
- Mourelle-Insua et al. (2016) developed enzymatic strategies for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a method crucial for the synthesis of complex molecules in a stereoselective manner Mourelle-Insua et al., 2016.
Eigenschaften
IUPAC Name |
(2-bromo-3-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFQHLUQTAWEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




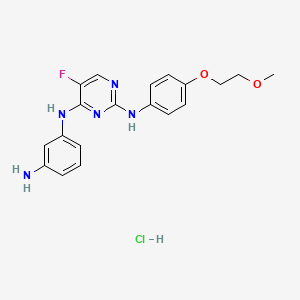
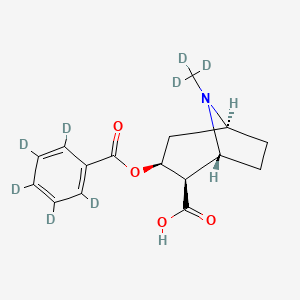


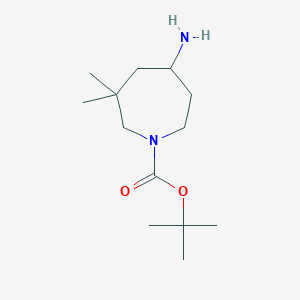
![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)



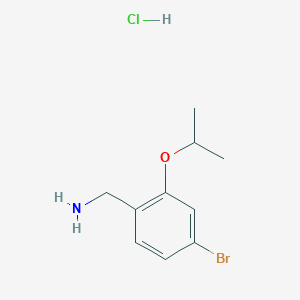
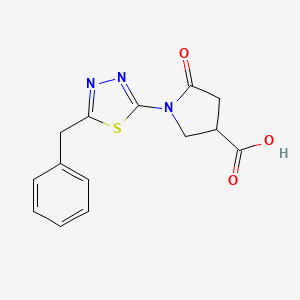
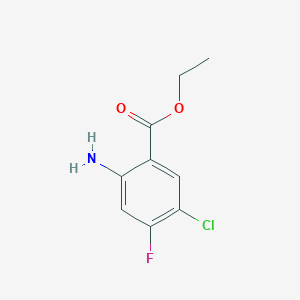
![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)